Plantaginin is a flavonoid glycoside primarily derived from the Plantago genus, particularly from Plantago major. It is recognized for its potential health benefits, including antioxidant properties. The compound is characterized by its unique molecular structure, which contributes to its biological activities.
Plantaginin can be extracted from natural sources, specifically from Plantago major, or synthesized in laboratory settings. The extraction process typically involves drying the plant material and utilizing solvent extraction techniques with hydroalcoholic solutions to isolate the compound.
Plantaginin belongs to the class of flavonoids, which are polyphenolic compounds known for their diverse biological activities and health benefits. It is classified as a flavonoid glycoside due to the presence of a sugar moiety attached to the flavonoid backbone.
Plantaginin can be synthesized through various methods, with one prominent approach being the glycosylation of scutellarein, a flavonoid. This reaction involves attaching a β-D-glucopyranosyl residue at position 7 of scutellarein via a glycosidic linkage.
The synthesis typically requires specific reagents and conditions to facilitate the glycosylation reaction. Common reagents may include activating agents that promote the formation of the glycosidic bond. The reaction conditions must be optimized for temperature and time to ensure high yields and purity of Plantaginin.
The molecular formula of Plantaginin is . Its structure consists of a flavonoid skeleton with a sugar moiety, which significantly influences its solubility and biological activity.
The structural representation includes various functional groups that contribute to its antioxidant properties. The compound's stereochemistry and configuration are critical for its interaction with biological targets.
Plantaginin undergoes several chemical reactions, including oxidation, reduction, and substitution reactions.
The reactions typically require specific reagents such as oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride) to facilitate these transformations. The choice of conditions such as solvent and temperature plays a crucial role in determining the reaction pathway and product yield.
Plantaginin exerts its biological effects primarily through its antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells, which is essential for protecting cellular components from damage caused by reactive oxygen species.
Research indicates that Plantaginin's mechanism involves interactions with various cellular pathways that regulate oxidative stress responses. Its ability to modulate these pathways contributes to its potential therapeutic effects in various diseases linked to oxidative damage.
Plantaginin is typically characterized by its solubility in polar solvents due to the presence of hydroxyl groups in its structure. Its melting point and other physical characteristics may vary based on purity and form.
The chemical properties of Plantaginin include stability under specific pH conditions and reactivity with various chemical agents. Its antioxidant capacity can be quantified using assays that measure free radical scavenging activity.
Plantaginin has garnered interest in scientific research due to its potential health benefits. It is studied for its role in reducing oxidative stress, which is implicated in various chronic diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. Additionally, it may have applications in developing functional foods and dietary supplements aimed at enhancing health through antioxidant mechanisms.
Research continues to explore the full range of biological activities associated with Plantaginin, including anti-inflammatory effects and potential roles in modulating metabolic pathways related to disease prevention .
Plantaginin (CAS No. 26046-94-6), systematically named 5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl β-D-glucopyranoside, is a flavonoid glucoside derivative. Its molecular formula is C₂₁H₂₀O₁₁, with a molecular weight of 448.38 g/mol. Structurally, it consists of the flavone aglycone scutellarein (5,6,7,4′-tetrahydroxyflavone) linked to a β-D-glucopyranosyl unit at the C-7 position via an O-glycosidic bond. The glucose moiety adopts the stable ^4C~1~ chair conformation, with stereochemistry confirmed at five chiral centers (C-1'' to C-5'') [3] [7] [9].
Table 1: Key Molecular Descriptors of Plantaginin
Property | Value |
---|---|
IUPAC Name | 5,6-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl β-D-glucopyranoside |
Molecular Formula | C₂₁H₂₀O₁₁ |
CAS Registry Number | 26046-94-6 |
Molecular Weight | 448.38 g/mol |
Glycosidic Linkage | β-1→O linkage at C-7 of aglycone |
Chiral Centers | 5 (in glucose unit) |
Isomeric variations arise from alternative glycosylation sites (e.g., O-6 or O-4′ positions) or α-anomeric glucose configurations, though these are rare in natural sources. Plantaginin’s biosynthetic pathway involves UDP-glucose-dependent glycosylation of scutellarein, catalyzed by flavonoid 7-O-glucosyltransferases in Plantago asiatica [6] [10].
Plantaginin’s glycosylation significantly modifies its physicochemical behavior compared to its aglycone:
Table 2: Physicochemical Properties of Plantaginin
Property | Characteristics |
---|---|
Solubility | |
- Water | 1.2 mg/mL (25°C) |
- Methanol | >50 mg/mL |
- Ethanol | 15 mg/mL |
- DMSO | >50 mg/mL |
Thermal Stability | Decomposes at 218–220°C |
pKa | 7.1 (phenolic OH), 12.3 (carbonyl) |
Crystal System | Monoclinic (P2₁) |
Plantaginin’s structure is unequivocally characterized through spectroscopic fingerprints:
Plantaginin’s structural features dictate distinct properties compared to analogs:
Table 3: Structural and Functional Comparison with Key Flavonoids
Compound | Molecular Formula | Glycosylation Site | Key Structural Features | Biological Implications |
---|---|---|---|---|
Plantaginin | C₂₁H₂₀O₁₁ | C-7 OH | 5,6-Dihydroxy system, β-glucose | Enhanced solubility; free catechol group enables antioxidant activity |
Scutellarein (Aglycone) | C₁₅H₁₀O₆ | None | 4′,5,6,7-Tetrahydroxyflavone | Low bioavailability; rapid metabolism |
Homoplantaginin | C₂₂H₂₂O₁₁ | C-7 OH | 6-Methoxy substitution, β-glucose | Altered ROS scavenging profile; increased lipophilicity |
Scutellarin | C₂₁H₁₈O₁₂ | C-7 COOH (glucuronide) | 6-OH, glucuronic acid | Poor intestinal absorption; plasma metabolite |
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